molecular formula C22H21ClN2O3S2 B2762202 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide CAS No. 900135-02-6

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide

Cat. No.: B2762202
CAS No.: 900135-02-6
M. Wt: 460.99
InChI Key: KBRQQSUIVSMGHJ-UYRXBGFRSA-N
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Description

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a synthetic compound recognized for its potent and selective antagonism of Toll-like Receptor 4 (TLR4). This receptor is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of sterile inflammatory conditions. The compound exerts its effect by directly binding to the TLR4/MD-2 complex, thereby inhibiting the downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (https://www.nature.com/articles/s41598-017-02033-3). Its primary research value lies in dissecting the role of TLR4 in various disease models, including neuropathic pain, where TLR4 signaling in glial cells contributes to the central sensitization and maintenance of chronic pain states (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4170900/). Furthermore, this inhibitor is a vital tool for investigating sepsis, neurodegenerative diseases, and autoimmune disorders where the TLR4 pathway is a known driver of pathology. By providing a means to selectively block this pathway, it enables researchers to elucidate mechanistic insights and validate TLR4 as a therapeutic target for new anti-inflammatory and neuroprotective agents.

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c23-18-9-5-4-8-16(18)13-19-21(28)25(22(29)30-19)11-10-20(27)24-17(14-26)12-15-6-2-1-3-7-15/h1-9,13,17,26H,10-12,14H2,(H,24,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRQQSUIVSMGHJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with a halogenated ketone to form the thioxothiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Chlorobenzylidene Moiety: The next step involves the condensation of the thioxothiazolidinone intermediate with 2-chlorobenzaldehyde. This reaction is typically performed under acidic conditions, using a catalyst such as p-toluenesulfonic acid.

    Attachment of the Hydroxyphenylpropanamide Group: The final step involves the coupling of the chlorobenzylidene-thioxothiazolidinone intermediate with 1-hydroxy-3-phenylpropan-2-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thioxothiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In one study, derivatives similar to the compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml . The structural features of thiazolidinones are essential for their interaction with bacterial enzymes, making them potential candidates for antibiotic development.

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. A study on related compounds showed promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) varied between 7.0 to 20.3 µM, indicating potent antiproliferative effects . These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through its interaction with serine proteases and other enzymatic targets. For instance, studies have shown that thiazolidinone derivatives can inhibit the NS2B-NS3 protease of the Dengue virus, which is crucial for viral replication . Such enzyme inhibition could pave the way for developing antiviral therapies.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several thiazolidinone derivatives against common bacterial strains. The results indicated that modifications in the side chains significantly enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide .
  • Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit tumor growth in human cancer cell lines. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxothiazolidinone ring is believed to play a crucial role in its biological activity by binding to active sites and modulating enzymatic functions. Additionally, the chlorobenzylidene and hydroxyphenylpropanamide groups may contribute to its overall pharmacological profile by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound has the highest molecular weight (550.0 g/mol) due to its bulky 1-hydroxy-3-phenylpropan-2-yl group, which may reduce membrane permeability compared to lighter analogs like 314751-71-8 (374.5 g/mol) .

Pharmacological Activity

While specific data for the target compound are unavailable, structurally related thiazolidinones exhibit varied bioactivities:

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 2-chlorophenyl, 4-nitrophenyl) show enhanced efficacy against Gram-positive bacteria due to increased membrane interaction .
  • Enzyme Inhibition : Rhodanine derivatives with sulfanylidene groups inhibit carbonic anhydrase and tyrosine kinases, with potency influenced by arylidene substituents. For example, 4-methylbenzylidene analogs () exhibit moderate inhibition (IC₅₀ ~10 µM), while 2-chlorophenyl derivatives may improve affinity due to halogen bonding .
  • Anticancer Potential: Thiazolidinones with hydroxypropanamide side chains (e.g., ) demonstrate apoptosis-inducing effects in cancer cell lines, suggesting the target compound’s hydroxyphenyl group could enhance this activity .

Biological Activity

The compound 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₆H₁₆ClN₃O₃S₂
  • Molecular Weight : 369.89 g/mol
  • CAS Number : 15164-08-6

The thiazolidine ring structure is significant for its biological activity, as it can influence interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml . The specific compound's activity against other bacterial strains remains to be fully elucidated.

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. A study highlighted that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7). The mechanism of action often involves the induction of oxidative stress in cancer cells, leading to apoptosis . The compound's ability to modulate reactive oxygen species (ROS) levels suggests a pathway through which it may exert its anticancer effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of protein kinases, which are critical in cell signaling pathways associated with cancer and other diseases . The interaction with these enzymes can disrupt their activity, leading to therapeutic effects.

Case Studies

  • Antimicrobial Study : A series of experiments tested the efficacy of thiazolidine derivatives against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus species, prompting further investigation into structure-activity relationships .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on MCF-7 cells. The results demonstrated a dose-dependent increase in cell death, correlating with elevated ROS levels and decreased antioxidant enzyme activities .
  • Enzyme Activity Evaluation : The compound's impact on protein kinases was assessed through kinetic studies, revealing promising inhibitory activity that could be leveraged in drug design for cancer therapies .

Oxidative Stress Induction

The primary mechanism by which this compound exerts its biological effects appears to be through the induction of oxidative stress. Increased ROS levels lead to cellular damage and apoptosis in cancer cells. This mechanism is crucial for developing therapies targeting resistant cancer types.

Enzyme Inhibition Pathways

The inhibition of key enzymes involved in cellular signaling pathways represents another critical aspect of the compound's biological activity. By interfering with these pathways, the compound can potentially halt tumor growth and proliferation.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Condensation reactions under alkaline conditions for the thiazolidinone core formation (e.g., using 2-chlorobenzaldehyde and thiazolidinedione derivatives) .
  • Catalyst selection : Piperidine or triethylamine enhances yields in Knoevenagel condensation .
  • Solvent systems : DMF-acetic acid mixtures or ethanol are optimal for intermediate purification .
  • Purification : Recrystallization (DMF-ethanol) or column chromatography ensures high purity .

Q. Which spectroscopic methods are critical for structural confirmation?

A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm Z-configuration via coupling constants and aromatic proton splitting .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .
  • X-ray crystallography : SHELX software for resolving crystallographic ambiguities and verifying the exocyclic double bond geometry .

Q. How should researchers design initial biological activity screens?

Prioritize standardized assays:

  • Antimicrobial : Broth microdilution for MIC determination against S. aureus (Gram-positive) and E. coli (Gram-negative), with ciprofloxacin as a positive control .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies often arise from:

  • Substituent effects : The 2-chlorophenyl group may enhance membrane permeability compared to 4-chloro analogs, altering activity .
  • Assay variability : Standardize protocols (e.g., serum-free conditions) to minimize interference from protein binding .
  • Metabolic stability : Use hepatic microsome assays to compare metabolic degradation rates between analogs .

Q. What computational strategies predict binding affinity to biological targets?

Combine:

  • Molecular docking (AutoDock Vina) : Model interactions with COX-2 or EGFR active sites, focusing on hydrogen bonding with the thioxo group and hydrophobic interactions with the chlorophenyl moiety .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data from analogs .

Q. How can crystallographic data resolve synthetic byproduct ambiguities?

  • Use SHELXL refinement to distinguish between E/Z isomers or sulfonyl vs. sulfanyl tautomers .
  • ORTEP-3 visualization : Analyze thermal ellipsoids to confirm bond angles and planarity of the thiazolidinone ring .
  • Compare experimental Hirshfeld surfaces with DFT-calculated structures to validate intermolecular interactions .

Methodological Notes

  • Contradiction management : When replication fails (e.g., variable cytotoxicity), cross-validate using orthogonal assays (e.g., apoptosis flow cytometry vs. ATP-based viability) .
  • Advanced purification : For trace byproducts, employ preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 70:30) .

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